molecular formula C8H18ClNO3 B13383521 Tert-butyl 2-amino-3-methoxypropanoate hydrochloride

Tert-butyl 2-amino-3-methoxypropanoate hydrochloride

Cat. No.: B13383521
M. Wt: 211.68 g/mol
InChI Key: AUHBFDKEUBKBOY-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with tert-butyl 2-amino-3-methoxypropanoate.

    Chirality Induction: The chiral center is introduced using a chiral auxiliary or a chiral catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 2-amino-3-methoxypropanoate hydrochloride
  • Methyl (2S)-2-amino-3-methoxypropanoate hydrochloride
  • Ethyl 2-amino-3-methoxypropanoate hydrochloride

Uniqueness

(S)-tert-Butyl 2-amino-3-methoxypropanoate hydrochloride is unique due to its specific chiral configuration and tert-butyl group, which confer distinct steric and electronic properties. These characteristics make it particularly useful in asymmetric synthesis and as a chiral building block in pharmaceutical research.

Properties

Molecular Formula

C8H18ClNO3

Molecular Weight

211.68 g/mol

IUPAC Name

tert-butyl 2-amino-3-methoxypropanoate;hydrochloride

InChI

InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-7(10)6(9)5-11-4;/h6H,5,9H2,1-4H3;1H

InChI Key

AUHBFDKEUBKBOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(COC)N.Cl

Origin of Product

United States

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